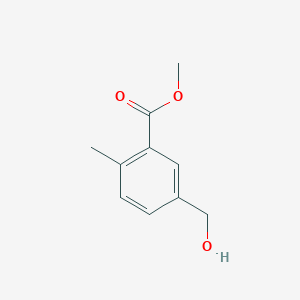

5-(羟甲基)-2-甲基苯甲酸甲酯

描述

Methyl 5-(hydroxymethyl)-2-methylbenzoate is a chemical compound that is commonly used in scientific research. This compound is also known as Methyl 5-hydroxymethyl-2-methylbenzoate or Methyl 5-(hydroxymethyl)-o-toluate. It is a white crystalline powder that is soluble in ethanol and other organic solvents. Methyl 5-(hydroxymethyl)-2-methylbenzoate is mainly used in the field of organic synthesis and biochemistry.

科学研究应用

- 5-(羟甲基)-2-甲基苯甲酸甲酯(简称5-HMF-Me)作为5-羟甲基糠醛(5-HMF)的稳定衍生物,显示出巨大潜力。5-HMF是一种源自碳水化合物的平台化合物。 其良好的水溶性使其适合生物筛选,有望成为药物开发的先导化合物 .

- 研究人员已经研究了5-HMF的加氢反应,以生产有价值的液体生物燃料。 活性炭分散的Ru-Ir合金纳米粒子可以作为这种转化反应的选择性和可重复使用的加氢催化剂 .

- 通过一步法Wittig反应合成5-HMF-Me突出了其在材料科学中的潜力。 它可以用于设计具有特定功能特性的材料,例如导电性、耐腐蚀性和生物活性 .

- 一种抗辐射菌株,Deinococcus wulumuqiensis R12,已被用作全细胞生物催化剂,用于将5-HMF选择性氧化为5-羟甲基糠酸 (HMFCA)。 该过程有望实现可持续化学合成 .

生物筛选和药物开发

液体生物燃料生产

材料设计和功能特性

抗辐射生物催化

作用机制

“Methyl 5-(hydroxymethyl)-2-methylbenzoate” is a type of organic compound known as an ester, specifically a benzoate ester. Esters are common in organic chemistry and biochemistry, and they’re often involved in various biological functions. For example, they can act as prodrugs, which are biologically inactive compounds that can be metabolized in the body to produce an active drug .

The compound also contains a hydroxymethyl group, which is a type of functional group consisting of a hydroxyl group (-OH) attached to a methyl group (-CH3). This group is often involved in various chemical reactions, and it can potentially increase the compound’s solubility in water, which could influence its pharmacokinetics .

安全和危害

While specific safety and hazard information for “Methyl 5-(hydroxymethyl)-2-methylbenzoate” is not available, similar compounds like 5-Hydroxymethylfurfural have been studied. For example, it’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

未来方向

HMF is recognized as a commercial opportunity for whoever can manage to produce it economically . It is also considered a promising strategy towards the utilization of renewable feedstocks . The synthesis of value-added commercial and potential chemicals (e.g., furan-based polyester platform 2,5-furandicarboxylic acid (FDCA), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-diformylfuran (DFF)) is one of the future directions .

属性

IUPAC Name |

methyl 5-(hydroxymethyl)-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAWLFHEMUIDFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72985-24-1 | |

| Record name | methyl 5-(hydroxymethyl)-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2552292.png)

![7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2552293.png)

![2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/no-structure.png)

![N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2552295.png)

![5-[[(1S,2S)-2-Aminocyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B2552296.png)

![(2S)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2552297.png)

![2-[(1-Methylcyclopentyl)oxy]acetic acid](/img/structure/B2552300.png)

![(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2552301.png)

![6-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2552304.png)

![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552307.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2552308.png)